molecular formula C17H15NO6 B2974203 [(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE CAS No. 386244-64-0

[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL 3-METHOXYBENZOATE

Cat. No.: B2974203
CAS No.: 386244-64-0
M. Wt: 329.308
InChI Key: ZNQYDHJESOTVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is a complex organic compound that features a benzodioxole ring and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 1,3-benzodioxole with an appropriate carbamoyl chloride to form the intermediate [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl chloride. This intermediate is then reacted with 3-methoxybenzoic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl benzoate
  • [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 4-methoxybenzoate
  • [(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 2-methoxybenzoate

Uniqueness

[(2H-1,3-Benzodioxol-5-yl)carbamoyl]methyl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position of the benzoate moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-21-13-4-2-3-11(7-13)17(20)22-9-16(19)18-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQYDHJESOTVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.